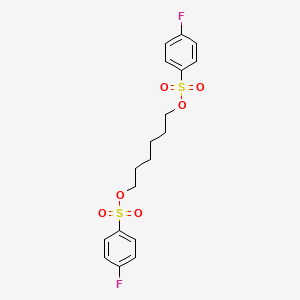
Hexane-1,6-diyl bis(4-fluorobenzenesulfonate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) is an organic compound with the molecular formula C18H20F2O6S2 and a molecular weight of 434.47 g/mol It is characterized by the presence of two 4-fluorobenzenesulfonate groups attached to a hexane-1,6-diyl backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hexane-1,6-diyl bis(4-fluorobenzenesulfonate) typically involves the reaction of hexane-1,6-diol with 4-fluorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
While specific industrial production methods for hexane-1,6-diyl bis(4-fluorobenzenesulfonate) are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate groups can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Aqueous base such as sodium hydroxide at room temperature.
Major Products
Nucleophilic Substitution: Products include substituted hexane derivatives and 4-fluorobenzenesulfonate salts.
Hydrolysis: Products are hexane-1,6-diol and 4-fluorobenzenesulfonic acid.
Aplicaciones Científicas De Investigación
Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of hexane-1,6-diyl bis(4-fluorobenzenesulfonate) involves its ability to act as a bifunctional reagent. The sulfonate groups can react with nucleophiles, allowing the compound to modify other molecules. This reactivity is harnessed in various applications, such as drug delivery and chemical synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Hexane-1,6-diyl bis(4-methylbenzenesulfonate): Similar structure but with methyl groups instead of fluorine atoms.
Hexane-1,6-diyl bis(4-chlorobenzenesulfonate): Chlorine atoms instead of fluorine atoms.
Uniqueness
Hexane-1,6-diyl bis(4-fluorobenzenesulfonate) is unique due to the presence of fluorine atoms, which can impart different chemical properties such as increased stability and reactivity compared to its methyl and chlorine analogs .
Propiedades
Número CAS |
6278-63-3 |
|---|---|
Fórmula molecular |
C18H20F2O6S2 |
Peso molecular |
434.5 g/mol |
Nombre IUPAC |
6-(4-fluorophenyl)sulfonyloxyhexyl 4-fluorobenzenesulfonate |
InChI |
InChI=1S/C18H20F2O6S2/c19-15-5-9-17(10-6-15)27(21,22)25-13-3-1-2-4-14-26-28(23,24)18-11-7-16(20)8-12-18/h5-12H,1-4,13-14H2 |
Clave InChI |
LPOKWMAEHQYJMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1F)S(=O)(=O)OCCCCCCOS(=O)(=O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


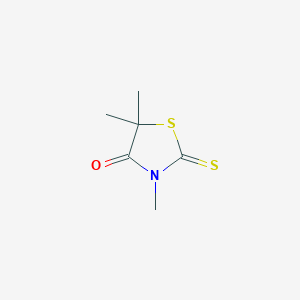
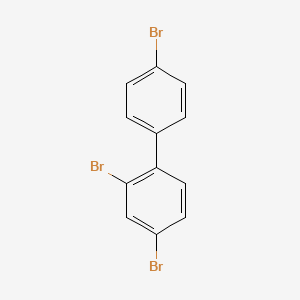

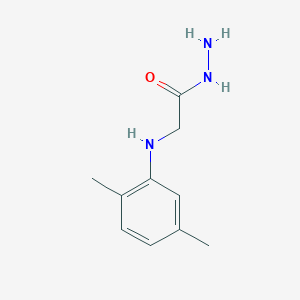
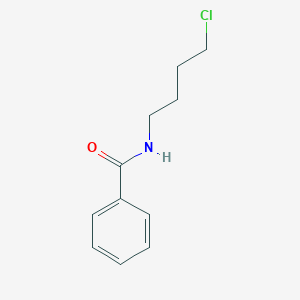
![1-[4-[4-(4-Methoxyphenyl)hexan-3-yl]phenyl]pyrrolidine](/img/structure/B14739145.png)
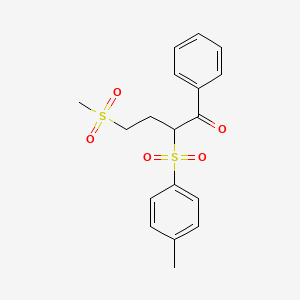
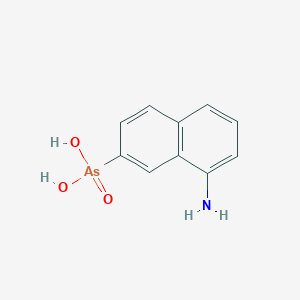
![3-[1-(Dimethylhydrazinylidene)ethyl]aniline](/img/structure/B14739162.png)
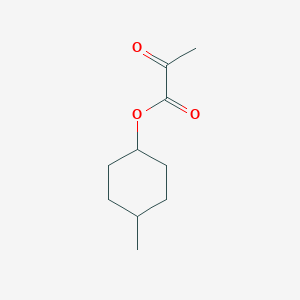
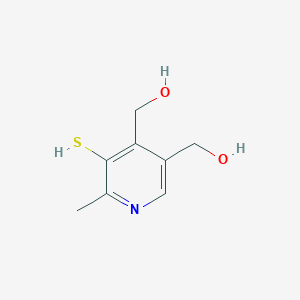
![1-[5-Hydroxy-6-(hydroxymethyl)-1,3-dioxan-4-yl]ethane-1,2-diol](/img/structure/B14739184.png)
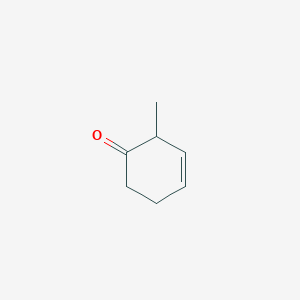
![[Butyl(dimethyl)silyl]methyl acetate](/img/structure/B14739195.png)
